molecular formula C17H17NO B1148684 1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one CAS No. 138716-22-0

1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one

Cat. No.: B1148684
CAS No.: 138716-22-0
M. Wt: 251.32 g/mol
InChI Key: VOZCAYLHVNCRJS-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one is an organic compound that features a biphenyl group attached to a propenone moiety with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one typically involves the condensation of 4-biphenylcarboxaldehyde with dimethylamine and an appropriate ketone under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the enamine intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Biphenyl carboxylic acids or ketones.

    Reduction: Biphenyl alcohols or amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

  • 1-[1,1’-Biphenyl]-4-yl-2-(dimethylamino)ethanone
  • 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl
  • 3-[4’-(Dimethylamino)[1,1’-biphenyl]-3-yl]-1,1-dimethylurea

Comparison: 1-[1,1’-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one is unique due to its propenone moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. The presence of the dimethylamino group enhances its nucleophilicity and ability to participate in various chemical reactions .

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one, also known as a chalcone derivative, is a compound of significant interest due to its potential biological activities. This review aims to synthesize the current knowledge regarding its biological effects, mechanisms of action, and possible applications in medicine and industry.

  • Molecular Formula : C17_{17}H17_{17}NO
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 138716-22-0
  • Melting Point : 134-136°C

Biological Activities

Research has indicated that this compound exhibits various biological activities, primarily in the realms of anticancer and antimicrobial properties.

Anticancer Activity

Chalcones, including this compound, have been studied for their anticancer potential. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, they may interact with key proteins involved in cell cycle regulation such as p53 and MDM2 .
  • Targeting Signaling Pathways : The compound has been reported to affect multiple signaling pathways associated with cancer progression, including NF-kappa B and STAT3 pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Research indicates that it can inhibit bacterial growth and may possess antifungal activity as well. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic processes.

The biological activity of this compound can be attributed to its ability to engage in redox reactions and interact with biological macromolecules:

  • Electron Donor/Acceptor Role : The compound can act as both an electron donor and acceptor, facilitating various biochemical reactions .
  • Interaction with Proteins and Nucleic Acids : It may form non-covalent interactions such as hydrogen bonds and π–π stacking with proteins and nucleic acids, influencing their structure and function .

Case Studies

Several studies have highlighted the efficacy of chalcone derivatives in cancer therapy:

  • Study on Breast Cancer Cells : A study demonstrated that a related chalcone derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Inhibition of Proteasome Activity : Another research indicated that certain chalcones could inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors like p53 in cancer cells .

Comparative Analysis of Chalcones

The following table summarizes the biological activities of various chalcone derivatives compared to this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
This compoundModerateModerateRedox reactions, protein interaction
Trans-chalconeHighLowApoptosis induction
Flavokawain AHighModerateCell cycle arrest

Properties

IUPAC Name

3-(dimethylamino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZCAYLHVNCRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203638
Record name 1-[1,1′-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-22-0
Record name 1-[1,1′-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1,1′-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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